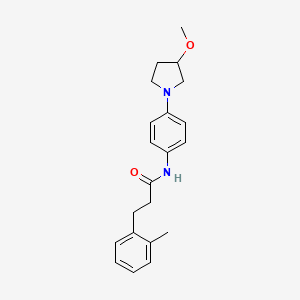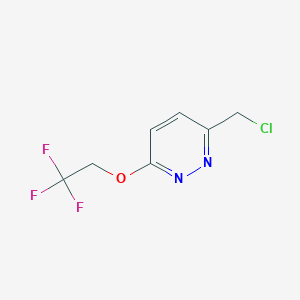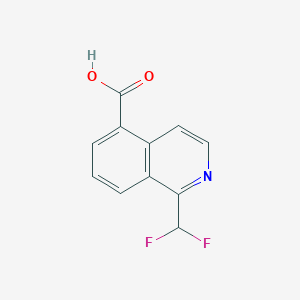![molecular formula C27H26N2O3 B2603511 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide CAS No. 896677-02-4](/img/no-structure.png)
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a highly conserved protein kinase that plays an essential role in the regulation of cell division. Overexpression of Aurora A kinase has been observed in various types of cancer, making it an attractive target for cancer therapy.
Applications De Recherche Scientifique
Quantum Chemical Analysis for Corrosion Inhibition
Quantum chemical calculations on quinoxalines, closely related to the quinolinyl compound, have been performed to determine their corrosion inhibition efficiencies for copper in nitric acid media. These studies help understand the molecular structure and inhibition efficiency, offering insights into their potential applications in corrosion prevention (Zarrouk et al., 2014).
Potential Antimicrobial Agents
Novel pyrazolo[3,4-d]pyrimidine derivatives, containing quinoline units, have been synthesized and evaluated for their antimicrobial properties. This research suggests the potential of quinolinyl compounds as a framework for developing new antimicrobial agents (Holla et al., 2006).
Organic Synthesis and Catalysis
Research on the catalytic activity of iron/zinc-co-catalyzed systems for the arylation and alkenylation of C(sp3)–H bonds highlights the utility of quinoline derivatives in facilitating complex organic transformations. This work underscores the role of these compounds in advancing synthetic chemistry methodologies (Ilies et al., 2017).
Antiallergy Agents
Quinoline derivatives have been investigated for their antiallergy activities, demonstrating significant potential in this field. These studies provide a foundation for the development of new antiallergy medications, showing the diverse therapeutic applications of quinolinyl compounds (Althuis et al., 1980).
Structural Studies and Crystallography
Investigations into the structural characteristics of quinoline derivatives, focusing on their crystallography and molecular interactions, contribute to a deeper understanding of their properties and potential applications in materials science (Karmakar et al., 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide involves the reaction of 7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethyl diphenylpropanoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a reductive amination reaction with benzaldehyde in the presence of sodium triacetoxyborohydride to yield the final product.", "Starting Materials": [ "7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid", "2-aminoethyl diphenylpropanoate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "benzaldehyde", "sodium triacetoxyborohydride" ], "Reaction": [ "Step 1: React 7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethyl diphenylpropanoate in the presence of DCC and DMAP to yield the intermediate N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide.", "Step 2: Subject the intermediate to a reductive amination reaction with benzaldehyde in the presence of sodium triacetoxyborohydride to yield the final product N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide." ] } | |
Numéro CAS |
896677-02-4 |
Nom du produit |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide |
Formule moléculaire |
C27H26N2O3 |
Poids moléculaire |
426.516 |
Nom IUPAC |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide |
InChI |
InChI=1S/C27H26N2O3/c1-32-23-13-12-21-16-22(27(31)29-25(21)17-23)14-15-28-26(30)18-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,16-17,24H,14-15,18H2,1H3,(H,28,30)(H,29,31) |
Clé InChI |
NNZJSSADPLGULM-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(4-Fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2603434.png)
![5-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide](/img/structure/B2603436.png)


![N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide](/img/structure/B2603439.png)


![methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2603443.png)
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2603444.png)

![N-[1-(4-Cyclopentyloxyphenyl)propyl]but-2-ynamide](/img/structure/B2603448.png)
![7-(2-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2603450.png)
![4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2603451.png)